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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentylfuran-d4

Cat. No.: B12380144 Get Quote

An In-Depth Technical Guide on the Chemical Properties of 3,4-Dimethyl-2-pentylfuran-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,4-
Dimethyl-2-pentylfuran-d4. Due to the limited availability of data for this specific deuterated

compound, this guide extrapolates information from its non-deuterated parent compound, 3,4-

Dimethyl-2-pentylfuran, and related furan derivatives. The information herein is intended to

serve as a valuable resource for research and development activities.

Chemical and Physical Properties
3,4-Dimethyl-2-pentylfuran-d4 is the deuterated form of 3,4-Dimethyl-2-pentylfuran. The

introduction of four deuterium atoms into the pentyl group results in a slightly higher molecular

weight compared to the non-deuterated form. Stable isotope-labeled compounds like this are

valuable as internal standards in quantitative analysis or as tracers in metabolic studies.

Below is a summary of the computed chemical and physical properties for the non-deuterated

parent compound, 3,4-Dimethyl-2-pentylfuran. These values provide a close approximation for

the deuterated analogue.
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Property Value Source

Molecular Formula C₁₁H₁₈O PubChem[1]

Molecular Weight 166.26 g/mol PubChem[1]

IUPAC Name 3,4-dimethyl-2-pentylfuran PubChem[1]

CAS Number 71041-47-9 Santa Cruz Biotechnology[2]

Appearance Not specified; likely a liquid General chemical knowledge

Boiling Point Not specified

Density Not specified

XLogP3 3.9 PubChem[1]

Synthesis
A specific synthetic route for 3,4-Dimethyl-2-pentylfuran-d4 is not readily available in the

literature. However, a plausible synthesis can be proposed based on established methods for

the synthesis of polysubstituted furans. One common approach is the Paal-Knorr furan

synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

To introduce the deuterium label, a deuterated starting material for the pentyl group would be

required. For instance, a deuterated pentyl Grignard reagent could be reacted with a suitable

lactone or other electrophile to construct the carbon skeleton prior to furan ring formation.

A generalized synthetic workflow is depicted below.

Preparation of Deuterated Precursor Furan Ring Construction Purification

Deuterated Pentyl Halide (d4) Grignard Reagent
Formation

Mg, Ether
Deuterated Pentyl
Grignard Reagent 1,4-Diketone Synthesis

Reaction with
3,4-dimethyl-2,5-furandione

(or equivalent) Paal-Knorr Cyclization
Acid Catalyst, Heat

3,4-Dimethyl-2-pentylfuran-d4 Chromatographic
Purification
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Caption: Proposed synthetic workflow for 3,4-Dimethyl-2-pentylfuran-d4.

Spectroscopic Properties
Detailed spectroscopic data for 3,4-Dimethyl-2-pentylfuran-d4 are not published. However,

the expected NMR and mass spectra can be inferred from the data of the non-deuterated

analogue and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary difference in the ¹H NMR spectrum of the d4-labeled compound compared to its

non-deuterated counterpart would be the absence of signals corresponding to the two

deuterated methylene groups in the pentyl chain. The remaining signals for the methyl groups

on the furan ring, the furan proton, and the other protons on the pentyl chain would be present.

The ¹³C NMR spectrum would show signals for all carbon atoms. The carbons bearing

deuterium would exhibit a characteristic triplet splitting pattern due to C-D coupling and a slight

upfield shift (isotope shift).

Table 2: Predicted ¹H and ¹³C NMR Data for 3,4-Dimethyl-2-pentylfuran-d4 (Based on general

principles and data for related furan derivatives)
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Assignment

¹H ~5.8-6.0 s H-5 (furan ring)

¹H ~2.5 t -CH₂- (alpha to furan)

¹H ~1.9-2.2 s -CH₃ (on furan ring)

¹H ~1.3-1.6 m -CH₂- (in pentyl chain)

¹H ~0.9 t -CH₃ (terminal methyl)

¹³C ~150-160 s C-2 (furan ring)

¹³C ~140-150 s C-3 or C-4 (furan ring)

¹³C ~110-120 s C-5 (furan ring)

¹³C ~110-120 s C-3 or C-4 (furan ring)

¹³C ~20-35 t (due to C-D) Deuterated carbons

¹³C ~20-30 s Other pentyl carbons

¹³C ~10-15 s Methyl carbons

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for 3,4-Dimethyl-2-pentylfuran-d4 would be

observed at an m/z value 4 units higher than the non-deuterated compound (m/z = 170.18 vs

166.14). The fragmentation pattern would also be affected by the presence of deuterium,

potentially leading to fragments containing the deuterium label. This mass shift is a key feature

used in isotope dilution mass spectrometry for accurate quantification.

Experimental Protocols: Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of

volatile and semi-volatile compounds like substituted furans.[3][4][5][6][7][8][9] The following is

a generalized protocol that can be adapted for the analysis of 3,4-Dimethyl-2-pentylfuran-d4.
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For analysis in complex matrices, a sample preparation step is often necessary to extract and

concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a common

technique for this purpose.[4][6]

Sample Aliquoting: Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of

a liquid) into a headspace vial.

Internal Standard Spiking: Add a known amount of an internal standard. For the analysis of

the non-deuterated compound, 3,4-Dimethyl-2-pentylfuran-d4 would be an ideal internal

standard.

Matrix Modification: For aqueous samples, add a salt (e.g., NaCl) to saturation to increase

the volatility of the analyte.

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 30-60 °C) with

agitation to allow the analyte to partition into the headspace.

Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined

period to adsorb the analyte.

GC-MS Parameters
Table 3: Typical GC-MS Parameters for Alkylfuran Analysis
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Parameter Typical Value

GC Column
HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25

µm film)

Injection Mode Splitless or split, depending on concentration

Inlet Temperature 250 °C

Carrier Gas Helium at a constant flow of ~1 mL/min

Oven Program
Initial 40 °C (hold 2 min), ramp to 250 °C at 10

°C/min, hold 5 min

MS Ion Source Electron Ionization (EI) at 70 eV

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Data Analysis
Identification: The analyte is identified by its retention time and by comparing its mass

spectrum to a reference spectrum.

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing

standards of known concentrations. The concentration of the analyte in the sample is

determined by comparing its peak area (or the ratio of its peak area to that of the internal

standard) to the calibration curve.
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Caption: General workflow for the analysis of 3,4-Dimethyl-2-pentylfuran-d4.

Biological Relevance and Potential Applications
While there is no specific information on the biological activity of 3,4-Dimethyl-2-pentylfuran,

related compounds known as furan fatty acids are found in various natural sources and are

known for their antioxidant properties.[10][11][12] They are believed to act as radical

scavengers, protecting cells from oxidative damage.[10]

The deuterated nature of 3,4-Dimethyl-2-pentylfuran-d4 makes it an excellent tool for use in

drug development and metabolic research. Its primary applications would be:

Internal Standard: For accurate quantification of the non-deuterated analogue in complex

biological matrices using isotope dilution mass spectrometry.
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Metabolic Tracer: To study the absorption, distribution, metabolism, and excretion (ADME) of

the parent compound without the need for radiolabeling.

The radical scavenging mechanism of furan fatty acids involves the quenching of reactive

oxygen species, as depicted below.

Furan Fatty Acid

Radical Intermediate

+ •OH

Reactive Oxygen
Species (e.g., •OH)

Dioxoenoic Acid
(Stable Product)

+ •OH

Click to download full resolution via product page

Caption: Radical scavenging mechanism of furan fatty acids.[10]

Conclusion
3,4-Dimethyl-2-pentylfuran-d4 is a valuable chemical tool for researchers in various scientific

disciplines. While direct experimental data for this deuterated compound is scarce, a

comprehensive understanding of its properties and analytical behavior can be established by

examining its non-deuterated counterpart and related furan derivatives. This guide provides a

foundational understanding of its chemical properties, plausible synthesis, analytical

methodologies, and potential applications, serving as a starting point for further research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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